BE“GHE Foundational & Exploratory

Check Availability & Pricing

Part 1: Mipsagargin (G-202) - A PSMA-Targeted
Prodrug
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Compound of Interest

Compound Name: Anticancer agent 202

Cat. No.: B15559133

Mipsagargin (G-202) is a prodrug designed for targeted delivery of a cytotoxic agent to the
tumor site, thereby minimizing systemic toxicity.[1][2]

Mechanism of Action

Mipsagargin consists of a cytotoxic analog of thapsigargin masked by a peptide that is
specifically cleaved by prostate-specific membrane antigen (PSMA).[2] PSMA is an enzyme
highly expressed on the surface of prostate cancer cells and on the endothelial cells of tumor
vasculature in a wide range of solid tumors, including hepatocellular carcinoma (HCC), but not
in the vasculature of normal tissues.[2][3]

Once the masking peptide is cleaved by PSMA at the tumor site, the active drug, an analog of
thapsigargin, is released.[1] This active component potently inhibits the
sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump, leading to a disruption of
intracellular calcium homeostasis and subsequent induction of apoptosis (cell death) in the
tumor vasculature and cancer cells.[1][2]
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Figure 1: Mechanism of action of Mipsagargin (G-202).

Preclinical Efficacy in Solid Tumor Models

In vivo studies in mouse xenograft models have demonstrated the anti-tumor activity of

Mipsagargin. Treatment with G-202 resulted in a significant slowing of tumor propagation in

models of prostate, breast, and bladder cancers.[4]

Table 1: Preclinical Pharmacokinetics of Mipsagargin (G-202)

Parameter Value Species Dosing Source
) ) Single dose of 67
Half-life (t%2) 4.9 hours BALB/c mice [4]

mg/kg
Conversion to )
) ) ) Single dose of 67
active analog in <1% BALB/c mice [4]
. . mg/kg
circulation
Terminal half-life Human (Phase 1-hour infusion
15.1 hours [4]

(t2)

1)

(1.2 to 40 mg/m?)

Experimental Protocols

Animal Models:

o Xenograft Models: Human cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for

breast cancer) are implanted into immunocompromised mice.[4] Tumor growth is monitored

over time.

» Orthotopic Models: To better mimic the tumor microenvironment, some studies may utilize

orthotopic implantation of tumor cells.[5]

Dosing and Administration:

e G-202 is administered intravenously.[4] A typical dosing schedule in mouse xenograft models

was three consecutive intravenous doses of 56 mg/kg.[4]
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Pharmacokinetic Analysis:

o Sample Collection: Blood and tissue samples are collected at various time points after G-202
administration.[4]

» Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method is used to
quantify the levels of G-202 and its active metabolite, 12ADTbAsp.[4]
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Figure 2: General experimental workflow for preclinical evaluation of Mipsagargin (G-202).
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Part 2: Gamitrinib (G-202) - A Mitochondria-Targeted
Hsp90 Inhibitor

Gamitrinib is a first-in-class small molecule inhibitor that targets the Heat Shock Protein 90
(Hsp90) chaperone machinery specifically within the mitochondria.[6][7]

Mechanism of Action

Gamitrinib is a combinatorial molecule that includes the Hsp90 inhibitor 17-AAG linked to a
mitochondrial-targeting moiety, triphenylphosphonium.[6] This structure allows for selective
accumulation of the drug within the mitochondria of tumor cells.[6]

Within the mitochondria, Gamitrinib inhibits the ATPase activity of Hsp90 and its homolog
TRAP-1.[7] This leads to proteotoxic stress, disruption of mitochondrial bioenergetics, and
ultimately, induction of apoptosis.[6][7] Because tumor mitochondria often have an enriched
pool of Hsp90 chaperones compared to normal tissues, Gamitrinib exhibits selective anticancer
activity.[7]
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Figure 3: Mechanism of action of Gamitrinib (G-202).

Preclinical Efficacy in Solid Tumor Models
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Gamitrinib has demonstrated potent anticancer activity across a range of cancer cell lines and
in vivo models.

Table 2: In Vitro Anticancer Activity of Gamitrinib (IC50 Values)

Cancer Type Cell Line(s) IC50 Range (pM) Source
Colon NCI 60-cell line
, 0.35-29 [6][8]
Adenocarcinoma screen
Breast NCI 60-cell line
_ 0.16 - 3.3 [6][8]
Adenocarcinoma screen
NCI 60-cell line
Melanoma 0.36-2.7 [6]
screen

In Vivo Studies:

e Systemic administration of Gamitrinib was well-tolerated in mice and showed efficacy in
inhibiting the growth of localized and bone-metastatic prostate cancer.[9]

» Preclinical studies have also suggested that combining Gamitrinib with other targeted
agents, such as PISK/Akt/mTOR inhibitors, can result in synergistic anticancer activity.[7]

Experimental Protocols
In Vitro Cell Viability Assays:

e Cell Lines: A panel of human cancer cell lines (e.g., NCI 60-cell line screen) are used.[6]

» Method: Cells are treated with increasing concentrations of Gamitrinib, and cell viability is
assessed after a set incubation period (e.g., 24 hours) using assays such as the MTT assay.

[©]
Animal Models:

o Prostate Cancer Models: Preclinical studies have utilized models of drug-resistant, localized,
and bone metastatic prostate cancer.[9]
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Formulation and Administration:

» A specific formulation for preclinical studies involves solubilizing Gamitrinib in DMSO,
followed by dilution in a vehicle containing Polysorbate 80, Lecithin, and Sucrose in
dextrose.[6]

¢ Administration in animal studies is typically via intravenous infusion.[6]
Toxicology Studies:
¢ Species: Toxicology studies have been conducted in rats.[6]

+ Dosing: Animals received intravenous infusions of Gamitrinib at various doses (e.g., 1, 10,
25 mg/kg/dose) on a specified schedule.[6]
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Figure 4: Experimental workflow for the preclinical characterization of Gamitrinib (G-202).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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